molecular formula C8H11O11P B12559828 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid CAS No. 143557-89-5

1-Phosphonobutane-1,2,3,4-tetracarboxylic acid

Cat. No.: B12559828
CAS No.: 143557-89-5
M. Wt: 314.14 g/mol
InChI Key: FLXLXHMWYMTPKP-UHFFFAOYSA-N
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Description

1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is a multifunctional organic phosphonate compound of significant interest for scientific research and industrial development. Its molecular structure, integrating a phosphonic acid group with four carboxy groups, is engineered for superior chelating and threshold inhibition properties . This configuration suggests a high potential for binding di- and trivalent metal ions, such as calcium, magnesium, and iron, more effectively than similar compounds with fewer carboxylic acid groups. Researchers can explore its application as a high-performance scale and corrosion inhibitor in challenging water systems, particularly under conditions of high temperature, pH, and mineral hardness . The mechanism of action involves both crystal distortion to prevent scale formation and the formation of a protective layer on metal surfaces to mitigate corrosion. Furthermore, its potential as a stabilizer for zinc salts and its dispersant capability for inorganic particles like clays and oxides make it a valuable subject for formulating advanced water treatment programs, cleaning agents, and textile auxiliaries . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143557-89-5

Molecular Formula

C8H11O11P

Molecular Weight

314.14 g/mol

IUPAC Name

1-phosphonobutane-1,2,3,4-tetracarboxylic acid

InChI

InChI=1S/C8H11O11P/c9-3(10)1-2(6(11)12)4(7(13)14)5(8(15)16)20(17,18)19/h2,4-5H,1H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H2,17,18,19)

InChI Key

FLXLXHMWYMTPKP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)O)P(=O)(O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Phosphonosuccinic Acid Tetraalkyl Ester

  • Reactants: Dialkyl phosphite (e.g., dimethyl or diethyl phosphite) and dialkyl ethene-1,2-dicarboxylate (e.g., dimethyl maleate or fumarate).
  • Catalyst: Alkali metal alkoxides such as sodium methylate or sodium ethylate.
  • Conditions: Reaction temperature ranges from 0°C to 100°C, often optimized around 12°C to 30°C for controlled addition and reaction.
  • Process: The dialkyl phosphite and dialkyl ethene-1,2-dicarboxylate are mixed in a molar ratio close to 1:1 to 1:1.1. The catalyst solution is added dropwise under stirring and cooling to control exothermicity. The reaction proceeds to form the tetraalkyl phosphonosuccinate ester.

Reaction with Alkyl Acrylate to Form Pentaalkyl Ester

  • Reactants: The tetraalkyl phosphonosuccinate ester and alkyl acrylate (methyl or ethyl acrylate).
  • Catalyst: Same alkali metal alkoxides as above.
  • Solvent/Diluent: Methanol or ethanol is often added to facilitate the reaction and control viscosity.
  • Conditions: Temperature ranges from -20°C to 80°C, typically 0°C to 25°C for batch processes.
  • Process: The tetraalkyl ester is reacted directly (without purification) with 0.9 to 1.1 molar equivalents of alkyl acrylate in the presence of catalyst and solvent. The reaction time is extended (e.g., >500 minutes) to ensure complete conversion to the pentaalkyl ester intermediate.

Acidic Hydrolysis to Yield 1-Phosphonobutane-1,2,3,4-tetracarboxylic Acid

  • Hydrolysis Agent: Dilute hydrochloric acid or self-catalyzed acidic conditions.
  • Conditions: Elevated temperatures between 100°C and 150°C, preferably 105°C to 130°C.
  • Process: The pentaalkyl ester is subjected to hydrolysis without intermediate purification. Methanol or ethanol formed during hydrolysis is distilled off. The reaction is continued until complete saponification to the free acid is achieved, typically over 18 to 96 hours depending on scale and conditions.

Process Variants and Continuous Production

  • Continuous processes have been developed to improve efficiency and product quality by integrating the three steps without intermediate isolation or purification.
  • The continuous method involves feeding dialkyl phosphite and dialkyl ethene-1,2-dicarboxylate into a reactor with catalyst, followed by direct addition of alkyl acrylate and subsequent continuous hydrolysis.
  • This method reduces by-products, improves yield, and lowers chlorine consumption in downstream applications (e.g., water treatment).

Representative Data Table: Reaction Parameters and Yields

Step Reactants & Catalysts Temperature (°C) Time (h) Yield (%) Notes
Phosphonosuccinate ester formation Dialkyl phosphite + dialkyl ethene-1,2-dicarboxylate + NaOMe 12 - 30 24 - 48 >95 Stirring with cooling, dropwise catalyst addition
Reaction with alkyl acrylate Tetraalkyl phosphonosuccinate + methyl acrylate + NaOMe + MeOH 0 - 25 >8 ~98 Direct reaction without purification
Acidic hydrolysis Pentaalkyl ester + HCl (dilute) 105 - 130 18 - 96 ~95 Methanol distilled off, reflux conditions

Research Findings and Notes

  • The process avoids distillation steps between stages, simplifying industrial scale-up.
  • The use of alkali metal methylate or ethylate catalysts is critical for high conversion and selectivity.
  • Methanol or ethanol as solvents/diluents improve reaction control and product quality.
  • Hydrolysis is often self-catalyzed by the product acid, reducing the need for added mineral acids.
  • The final product exhibits low phosphorus content, reducing environmental impact such as eutrophication risk.
  • Analytical techniques such as $$^{31}P$$-NMR confirm product purity and composition, showing >95% target acid with minimal by-products.
  • The process is adaptable to produce alkali metal salts of the acid by neutralization post-hydrolysis.

Chemical Reactions Analysis

Esterification Reactions

PBTCA undergoes sequential esterification with primary alcohols (e.g., methanol, ethanol). The reaction proceeds in stages:

  • Step 1 : The phosphonic acid group reacts first due to its higher acidity (pKa ~1.5–2.5) .

  • Step 2 : Carboxylic acid groups at positions 1 and 4 esterify next (pKa ~3.8–4.5) .

  • Step 3 : Remaining carboxylic groups (positions 2 and 3) react under prolonged conditions .

Key Conditions

ParameterValueSource
CatalystAcidic (H₂SO₄) or intrinsic
Temperature80–120°C
Reaction Time6–24 hours
Yield (Tri-ester)~85%

Mechanistic Insight :
31P NMR studies confirm the formation of mono-, di-, and tri-esters, with phosphonic esterification dominating initial stages .

Hydrolysis Reactions

PBTCA esters hydrolyze back to the free acid under acidic or alkaline conditions:

  • Acid-Catalyzed : Concentrated HCl (12 M) at reflux (100–130°C) for 18 hours .

  • Base-Catalyzed : NaOH (2 M) at 80°C, yielding sodium salts .

Hydrolysis Efficiency

Ester TypeHydrolysis Time (h)Conversion (%)
Mono-methyl ester1295
Tri-methyl ester1898

Product Stability : The free acid remains stable in aqueous solutions up to pH 12, with no detectable decomposition .

Metal Complexation

PBTCA acts as a polydentate ligand, forming stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺, Pb²⁺).

Stability Constants (log K)

Metal Ionlog K (PBTCA)log K (EDTA)
Ca²⁺5.210.7
Mg²⁺4.88.7
Pb²⁺7.118.0

Applications :

  • Water Treatment : Inhibits CaCO₃ scaling at 5–10 ppm .

  • Environmental Remediation : Binds Pb²⁺ in contaminated sediments (Kd = 1.2 × 10⁴ L/kg).

pH-Dependent Speciation

PBTCA exhibits five dissociation steps, with pKa values determined via NMR titration :

Protonation SitepKa RangeDominant Form at pH 7
Phosphonic acid (1st)1.5–2.5Deprotonated
Carboxylic (1,4)3.8–4.5Partially deprotonated
Carboxylic (2,3)6.2–7.1Protonated

Structural Impact :

  • At pH > 7, the fully deprotonated form chelates metals via carboxylate and phosphonate groups .

  • Hydrogen bonding between adjacent carboxylic groups stabilizes the conformation at pH 4–6 .

Comparative Reactivity

PBTCA’s reactivity differs from structurally related compounds:

CompoundKey Reactivity Difference
2-Phosphonobutane-1,2,4-tricarboxylic acidFewer carboxyl groups; lower Ca²⁺ affinity
Phosphonoacetic acidHigher phosphonic acid reactivity
EDTASuperior metal binding but higher toxicity

Degradation Pathways

PBTCA resists thermal decomposition (<200°C) but degrades via:

  • Oxidative Cleavage : Ozone or advanced oxidation processes (OH- radicals).

  • Biodegradation : Limited microbial breakdown (t₁/₂ > 60 days).

Scientific Research Applications

Chemical Properties and Structure

1-Phosphonobutane-1,2,3,4-tetracarboxylic acid (C8H11O11P) features both phosphonic and carboxylic acid groups. This dual functionality contributes to its effectiveness as a scale inhibitor and corrosion inhibitor in various industrial applications. Its molecular weight is approximately 270.13 g/mol, and it exhibits high stability under extreme conditions such as high temperature and alkalinity .

Industrial Applications

1. Water Treatment

One of the primary applications of this compound is in water treatment processes. It serves as an effective scale inhibitor in cooling water systems and boiler feed water treatment. The compound helps prevent the formation of scale deposits that can reduce the efficiency of heat exchangers and other equipment.

Application Description
Cooling Water SystemsPrevents scale formation in recirculating cooling systems.
Boiler Feed WaterReduces scaling in boilers, enhancing operational efficiency.
High Hardness WaterEffective in treating water with high calcium and magnesium concentrations.

2. Corrosion Inhibition

The compound is also utilized as a corrosion inhibitor for metals such as steel. Its ability to form stable complexes with metal ions enhances its protective qualities against corrosion in various environments.

Corrosion Inhibition Key Features
Metal Surface TreatmentProtects steel surfaces from corrosion in industrial applications.
High pH ConditionsFunctions effectively in alkaline solutions, maintaining metal integrity.

3. Bioremediation

Recent studies have indicated the potential use of this compound in bioremediation efforts to remove heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated environments .

Case Studies

Case Study 1: Industrial Water Treatment Efficiency
A study demonstrated that the application of this compound in cooling towers resulted in a significant reduction in calcium carbonate scaling by up to 90% compared to untreated systems. This not only improved heat transfer efficiency but also reduced maintenance costs associated with scale removal.

Case Study 2: Corrosion Protection
In a controlled environment simulating industrial conditions, the compound was tested as a corrosion inhibitor for carbon steel exposed to saline solutions. Results indicated a reduction in corrosion rates by over 70% when treated with this compound compared to untreated samples.

Mechanism of Action

The mechanism by which 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid exerts its effects involves its ability to chelate metal ions. The phosphonic acid and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of harmful processes. The molecular targets include metal ions like calcium, magnesium, and iron, which are common in various industrial and biological systems .

Comparison with Similar Compounds

Structural Analogues

Butane-1,2,3,4-Tetracarboxylic Acid (BTCA)
  • Structure : A linear butane chain with four carboxylic acid groups.
  • Properties: Solubility: Highly soluble in water and ethanol . Thermal Stability: Decomposes above 200°C; forms stable metal complexes . Applications: Cross-linking agent in wrinkle-resistant fabrics (e.g., replaces formaldehyde-based agents) .
  • Comparison with PBTCA: The absence of a phosphono group in BTCA reduces its metal-chelating capacity but enhances hydrophilicity.
Cyclobutane-1,2,3,4-Tetracarboxylic Acid Dianhydride (CBDA)
  • Structure : Cyclobutane ring with four carboxylic acid groups converted to a dianhydride.
  • Properties :
    • Melting Point : >300°C; high thermal stability .
    • Reactivity : Used to synthesize polyimides with exceptional mechanical and dielectric properties .
  • Comparison with PBTCA: CBDA’s rigid cyclic structure enhances polymer backbone rigidity, whereas PBTCA’s linear chain offers flexibility. CBDA lacks the phosphono group, limiting its utility in applications requiring phosphate-mediated adhesion or mineralization .
Cyclopentane-1,2,3,4-Tetracarboxylic Acid (CpTCA)
  • Structure : Cyclopentane ring with four carboxylic acid groups.
  • Properties :
    • Crystallinity : Forms hydrogen-bonded networks with amines, enabling cocrystal engineering .
    • Applications : Precursor for alicyclic polyimides in optoelectronics due to transparency and thermal resistance .
  • Comparison with PBTCA: CpTCA’s cyclic structure reduces solubility in polar solvents compared to PBTCA’s linear chain. The phosphono group in PBTCA could introduce acidic protons for catalytic or ion-exchange applications, a feature absent in CpTCA .

Physicochemical Properties

Property PBTCA (Inferred) BTCA CBDA CpTCA
Molecular Weight ~270–300 (estimated) 234.16 196.11 232.14
Solubility Moderate in water, polar solvents High in water, ethanol Insoluble in water; soluble in acetone Low in water; soluble in DMF
Melting Point ~150–200°C (decomposes) Decomposes >200°C >300°C >250°C (decomposes)
Key Functional Groups 4 × COOH, 1 × PO(OH)₂ 4 × COOH 2 × anhydride rings 4 × COOH
Metal Chelation
  • BTCA : Forms stable complexes with Ca²⁺ and Mg²⁺, aiding in fabric softening .
  • PBTCA: Phosphono group enhances binding to transition metals (e.g., Fe³⁺, Cu²⁺), suggesting utility in industrial descaling .
Catalysis and Cocrystals
  • CpTCA : Cocrystallizes with bipyridine for hydrogen-bonded networks .
  • PBTCA : Could act as a Brønsted acid catalyst in organic reactions, leveraging both carboxylic and phosphonic acid groups.

Biological Activity

1-Phosphonobutane-1,2,3,4-tetracarboxylic acid (PBTC) is a phosphonocarboxylic acid known for its unique structural properties and biological activities. This compound has garnered attention due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11O11PC_8H_{11}O_{11}P and a molecular weight of 262.14 g/mol. Its structure features four carboxylic acid groups and one phosphonic acid group, which contribute to its high solubility and reactivity in aqueous environments.

Mechanisms of Biological Activity

The biological activity of PBTC can be attributed to several mechanisms:

  • Metal Chelation : PBTC exhibits strong chelating properties with metal ions such as calcium and magnesium. This property is crucial in various biological systems where metal ions play significant roles in enzyme activity and cellular functions .
  • Antimicrobial Activity : Studies have demonstrated that PBTC possesses antimicrobial properties against a range of pathogens. Its ability to disrupt microbial cell membranes is believed to be one of the primary mechanisms behind its antimicrobial efficacy .
  • Inhibition of Scale Formation : PBTC is effective in preventing the formation of scale in industrial water systems. It acts by inhibiting the crystallization of calcium carbonate and other salts, thereby maintaining system efficiency .

Antimicrobial Efficacy

A study conducted by researchers at the University of Crete evaluated the antimicrobial activity of PBTC against various bacterial strains. The results indicated that PBTC significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL depending on the bacterial species tested .

Chelation Studies

Research published in Corrosion Science highlighted the role of PBTC as a chelating agent in preventing corrosion in metal surfaces exposed to aggressive environments. The study showed that PBTC effectively reduced corrosion rates by forming stable complexes with metal ions present in the solution .

Scale Inhibition Performance

A comparative study involving different phosphonates found that PBTC outperformed traditional scale inhibitors in preventing calcium carbonate precipitation under high-temperature conditions. The study reported a scale inhibition efficiency of over 90% when PBTC was used at concentrations as low as 10 mg/L .

Comparative Analysis

The following table summarizes key findings related to the biological activity of PBTC compared to other similar compounds:

Compound Molecular Formula Antimicrobial Activity Scale Inhibition Efficiency
This compound (PBTC)C8H11O11PHigh>90%
2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCa)C7H9O9PModerate70%
Amino-tris(methylenephosphonic acid) (ATMP)C7H18N3O9P3High85%

Q & A

Q. What are the established synthetic methodologies for 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid, and how can competing side reactions be controlled?

Synthesis typically involves multi-step phosphorylation and carboxylation. Direct esterification or acid-catalyzed condensation can minimize side reactions like incorrect cyclizations. For example, reacting phosphonic acid precursors with butane-tetracarboxylic acid derivatives in acetic acid under reflux may enhance selectivity, as seen in analogous syntheses of halogenated diimides . Steric hindrance from the phosphonate group necessitates careful optimization of reaction time and temperature to avoid incomplete functionalization.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • NMR : 31^{31}P NMR identifies the phosphonate group’s chemical environment, while 1^{1}H/13^{13}C NMR resolves carboxylate protonation states.
  • X-ray diffraction : Single-crystal studies (e.g., using SHELX programs ) reveal intermolecular hydrogen bonds between phosphonate/carboxylate groups and water, as observed in butane-1,2,3,4-tetracarboxylic acid dihydrate .
  • FTIR : Distinct O–H (2500–3500 cm1^{-1}) and P=O (1150–1250 cm1^{-1}) stretches confirm functional groups.

Q. What are the primary applications of this compound in materials science?

Its multi-dentate coordination capability makes it a candidate for:

  • Metal-organic frameworks (MOFs) : Acts as a linker for transition metals (e.g., Co, Zr), leveraging both phosphonate and carboxylate groups for enhanced stability .
  • Polymer crosslinking : Analogous to butane-1,2,3,4-tetracarboxylic acid, it can form ester bonds with hydroxyl-rich substrates (e.g., cellulose) under catalytic conditions .

Advanced Questions

Q. How do crystallographic refinement challenges for this compound compare to carboxylate analogs when using SHELX software?

The phosphonate group introduces stronger hydrogen-bonding interactions and potential disorder due to variable protonation states. SHELXL refinement requires careful handling of anisotropic displacement parameters and hydrogen bonding networks, similar to carboxylate systems . Twinned data (common in high-symmetry crystals) may necessitate twin-law optimization, as implemented in SHELXTL for macromolecular structures .

Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound’s protonation state?

Discrepancies arise when solution-phase NMR suggests partial deprotonation, while crystallography shows full protonation. To resolve:

  • Conduct pH-dependent 31^{31}P NMR to track protonation equilibria.
  • Perform neutron diffraction on deuterated crystals (if feasible) to directly locate hydrogen atoms, as done for O–H⋯N hydrogen-bonded systems .

Q. How does the phosphonate group alter the redox behavior of coordination polymers compared to carboxylate-based systems?

Phosphonate groups enhance metal-ligand charge transfer and stabilize higher oxidation states. For example, in Co-based MOFs, the phosphonate’s electron-withdrawing effect increases redox activity, unlike carboxylate ligands (e.g., CPTC or BTCA in cobalt complexes) . Electrochemical studies (cyclic voltammetry) and XAS can quantify these effects.

Q. What computational methods aid in predicting the hydrogen-bonding network and stability of phosphonate-containing crystals?

Density Functional Theory (DFT) simulations optimize hydrogen-bond geometries and lattice energies. Tools like Mercury (CCDC) visualize packing motifs, while MD simulations assess thermal stability, building on studies of butane-tetracarboxylic acid’s 3D networks .

Methodological Considerations

  • Synthesis Optimization : Use microwave-assisted reactions to accelerate sterically hindered derivatizations, as demonstrated for halogenated diimides .
  • Data Analysis : Employ Rietveld refinement for powder XRD data if single crystals are unavailable, referencing protocols for carboxylate salts .
  • Contradiction Mitigation : Cross-validate spectroscopic and computational results with titration experiments to resolve protonation ambiguities.

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